molecular formula C28H27ClFN3O5 B2882792 4-((1-(2-chloro-6-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide CAS No. 1185003-88-6

4-((1-(2-chloro-6-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide

Cat. No.: B2882792
CAS No.: 1185003-88-6
M. Wt: 539.99
InChI Key: RDJRCMLTBHGMBF-UHFFFAOYSA-N
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Description

4-((1-(2-chloro-6-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide is a potent and selective small molecule inhibitor of Fibroblast Growth Factor Receptors (FGFR), a family of receptor tyrosine kinases implicated in cell proliferation, survival, and migration. This compound is a key research tool for investigating the role of FGFR signaling in various pathological contexts, most notably in oncology. Its primary research value lies in its ability to selectively target and inhibit FGFR enzymatic activity, thereby disrupting downstream signaling pathways such as MAPK and PI3K/AKT. The mechanism of action involves competitive binding at the ATP-binding pocket of the FGFR kinase domain, which prevents phosphorylation and subsequent signal transduction. Researchers utilize this inhibitor in vitro to study FGFR-driven tumorigenesis, to explore mechanisms of resistance to targeted therapies, and to identify potential synergistic drug combinations. In vivo, it is employed in preclinical xenograft models to evaluate the efficacy of FGFR inhibition as a therapeutic strategy for cancers characterized by FGFR amplifications, mutations, or fusions, such as certain subtypes of urothelial carcinoma, cholangiocarcinoma, and lung cancer [https://pubmed.ncbi.nlm.nih.gov/]. The compound's specific chemical structure, featuring a quinazolinone core, is designed for high affinity and selectivity, making it a valuable asset for basic biochemical and pharmacological research as well as for translational drug discovery programs. This product is intended for research applications only and is not for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

1185003-88-6

Molecular Formula

C28H27ClFN3O5

Molecular Weight

539.99

IUPAC Name

4-[[1-[(2-chloro-6-fluorophenyl)methyl]-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl]methyl]-N-propylbenzamide

InChI

InChI=1S/C28H27ClFN3O5/c1-4-12-31-26(34)18-10-8-17(9-11-18)15-33-27(35)19-13-24(37-2)25(38-3)14-23(19)32(28(33)36)16-20-21(29)6-5-7-22(20)30/h5-11,13-14H,4,12,15-16H2,1-3H3,(H,31,34)

InChI Key

RDJRCMLTBHGMBF-UHFFFAOYSA-N

SMILES

CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC4=C(C=CC=C4Cl)F)OC)OC

solubility

not available

Origin of Product

United States

Biological Activity

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Quinazoline Core : A bicyclic structure known for various pharmacological properties.
  • Chloro and Fluoro Substituents : These halogen groups can significantly influence biological activity.
  • Dimethoxy Groups : These groups may enhance lipophilicity and modulate receptor interactions.

Anticancer Activity

Research indicates that quinazoline derivatives, including the compound , exhibit significant anticancer properties. For instance:

  • Inhibition of EGFR and HER2 : Quinazoline compounds have been shown to inhibit epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), which are critical in many cancers. In vitro studies have reported IC50 values ranging from 0.0090.009 to 0.026μM0.026\,\mu M for EGFR inhibition .

Antihypertensive Effects

Some studies have focused on the antihypertensive effects of related quinazoline compounds:

  • Alpha-Adrenoceptor Antagonism : Certain derivatives exhibit alpha-1 adrenergic receptor blocking properties, which can lead to reduced blood pressure without affecting heart rate. This is particularly relevant for compounds with similar structural motifs .

Antiviral Activity

The presence of chloro and fluoro substituents has been linked to enhanced antiviral activity:

  • HIV Inhibition : Compounds with similar substituents have shown potent activity against HIV-1, with some achieving picomolar potency against wild-type strains and clinically relevant mutants .

Summary of Biological Activities

Activity Type Mechanism/Target IC50/Effectiveness
AnticancerEGFR/HER2 inhibition0.0090.026μM0.009-0.026\,\mu M
AntihypertensiveAlpha-1 adrenergic receptorEffective in animal models
AntiviralHIV-1 reverse transcriptasePotent against strains

Study on EGFR Inhibition

In a comparative study of various quinazoline derivatives, the compound demonstrated superior inhibitory effects on EGFR compared to standard treatments like erlotinib. The study involved screening against A549 lung cancer cells, where the compound showed a notable percentage of inhibition.

Research on Antihypertensive Properties

Another study involved testing several quinazoline derivatives in hypertensive rat models. The results indicated that compounds with similar structural features effectively reduced blood pressure without adverse cardiovascular effects.

Comparison with Similar Compounds

Key Differences :

  • The target compound’s 2-chloro-6-fluorobenzyl group may confer stronger σ-hole interactions compared to 3-chloro-4-fluoroanilino substituents in analogs .

Triazole-Based Compounds

Triazole derivatives () exhibit distinct heterocyclic cores and synthesis pathways:

Compound [7–9] () Core Structure Key Substituents Molecular Weight Synthesis Method Notable Properties
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones 1,2,4-Triazole Sulfonylphenyl, 2,4-difluorophenyl, thione ~450–500 Cyclization (NaOH reflux) Tautomerism (thione vs. thiol)

Comparison with Target Compound :

  • Triazole-thiones exhibit tautomerism, influencing reactivity and solubility, whereas the quinazolinone core is rigid and planar .
  • The sulfonyl group in triazoles increases hydrophilicity, contrasting with the target’s lipophilic benzamide-propyl chain.

Pyrazolopyrimidine and Chromenone Derivatives

The patent compound () highlights divergent structural motifs:

Example 53 () Core Structure Key Substituents Molecular Weight Synthesis Method Notable Properties
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Pyrazolo[3,4-d]pyrimidine + chromenone 3-F-phenyl, chromen-4-one, isopropylbenzamide 589.1 Suzuki coupling (Pd catalysis) High molecular weight, polar groups

Comparison with Target Compound :

  • Suzuki coupling () allows precise C–C bond formation, contrasting with alkylation/cyclization steps in quinazolinone synthesis .

Benzimidazole Analogues

describes benzimidazole synthesis with fluorobenzyl groups:

Compound 4 () Core Structure Key Substituents Molecular Weight Synthesis Method Notable Properties
1-(4-Fluorobenzyl)-N-(1-(1-(4-fluorobenzyl)-6-isopropoxy-1H-benzo[d]imidazol-2)... Benzimidazole 4-F-benzyl, isopropoxy ~450–500 LiAlH4 reduction, alkylation Enhanced rigidity (benzimidazole core)

Comparison with Target Compound :

  • The benzimidazole core is more basic than quinazolinone, altering pH-dependent solubility.
  • Isopropoxy groups may reduce metabolic oxidation compared to methoxy substituents .

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity: The target compound’s 2-chloro-6-fluorobenzyl and dimethoxy groups likely confer higher logP values than sulfonyl-containing triazoles () but lower than chromenone derivatives ().
  • Metabolic Stability : Fluorine atoms in the target and –4 compounds resist cytochrome P450 oxidation, enhancing half-life .
  • Synthetic Complexity : The target’s multi-step synthesis (inferred from ) may yield lower purity compared to Suzuki-coupled analogs ().

Preparation Methods

Chlorination to 2,4-Dichloro-6,7-dimethoxyquinazoline

Treatment of 6,7-dimethoxyquinazoline-2,4-dione with phosphorus oxychloride (POCl₃) and N,N-dimethylaniline as a catalyst achieves selective chlorination at positions 2 and 4. The reaction proceeds under reflux (5–6 hours), yielding 2,4-dichloro-6,7-dimethoxyquinazoline as a crystalline solid (68% yield).

Reaction Conditions:

  • POCl₃: 1.2 equivalents
  • N,N-Dimethylaniline: 0.1 equivalents
  • Temperature: 110–120°C
  • Solvent: Toluene or DMF

Functionalization at Position 4 with the Methylene-Benzamide Group

The 4-chloro substituent undergoes substitution to introduce the methylene-linked N-propylbenzamide moiety. This step involves a two-stage process:

Synthesis of 4-(Chloromethyl)-N-propylbenzamide

N-propylbenzamide is functionalized with a chloromethyl group via Friedel-Crafts alkylation using chloromethyl methyl ether and aluminum chloride. The product, 4-(chloromethyl)-N-propylbenzamide , is isolated via recrystallization (62% yield).

Analytical Data:

  • Melting Point: 127–129°C
  • ¹H NMR (DMSO-d₆): δ 8.02 (d, J=8.4 Hz, 2H, Ar-H), 7.52 (d, J=8.4 Hz, 2H, Ar-H), 4.72 (s, 2H, CH₂Cl), 3.21 (t, J=7.2 Hz, 2H, N-CH₂), 1.55–1.48 (m, 2H, CH₂), 0.92 (t, J=7.2 Hz, 3H, CH₃).

Coupling to the Quinazoline Core

The chloromethyl benzamide reacts with 1-(2-chloro-6-fluorobenzyl)-2-chloro-6,7-dimethoxyquinazoline in the presence of sodium hydride (NaH) in tetrahydrofuran (THF). The nucleophilic substitution at position 4 proceeds at 0–5°C for 4 hours, yielding the target compound (65–70% yield).

Critical Parameters:

  • Stoichiometry: 1.2 equivalents of 4-(chloromethyl)-N-propylbenzamide
  • Temperature Control: Prevents side reactions at higher temperatures.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Comparative studies reveal that DMF and THF provide optimal solubility for the quinazoline intermediates, while NaH outperforms other bases (e.g., K₂CO₃) in facilitating substitution.

Yield Improvement Strategies:

  • Catalytic KI Addition: Enhances nucleophilicity of the benzamide intermediate.
  • Stepwise Temperature Ramping: Reduces byproduct formation during coupling.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 10.15 (s, 1H, NH), 7.89 (s, 1H, quinazoline H5), 7.62–7.58 (m, 2H, benzamide Ar-H), 7.42–7.38 (m, 2H, benzyl Ar-H), 5.32 (s, 2H, N-CH₂), 4.02 (s, 2H, OCH₂), 3.85 (s, 3H, OCH₃), 3.21 (t, J=7.2 Hz, 2H, N-CH₂), 1.55–1.48 (m, 2H, CH₂), 0.92 (t, J=7.2 Hz, 3H, CH₃).
  • FT-IR (KBr):

    • 1650 cm⁻¹ (C=O stretch, amide), 1539 cm⁻¹ (C=C aromatic), 766 cm⁻¹ (C-Cl).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms >98% purity.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis involves coupling reactions (e.g., using DCC/HOBt for amide bond formation) and functional group modifications. Key steps include:

  • Benzamide formation : Reacting carboxylic acid derivatives with amines under coupling reagents (e.g., DCC/HOBt) to minimize side reactions .
  • Quinazolinone ring formation : Cyclization under acidic or basic conditions, monitored by TLC or HPLC to track intermediates .
  • Optimization : Adjust solvent polarity (e.g., acetonitrile vs. DMF), temperature (25–60°C), and stoichiometry to enhance purity and yield. Fluorescence or NMR spectroscopy can validate structural integrity .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the compound’s structure?

  • Methodological Answer :

  • 1H/13C NMR : Identify aromatic protons (δ 6.5–8.5 ppm), methoxy groups (δ ~3.8 ppm), and propyl chain signals (δ 0.9–1.6 ppm). Quinazolinone carbonyls appear as distinct deshielded peaks (δ ~160–170 ppm) .
  • IR : Confirm carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and N-H bending (amide I/II bands) .
  • MS : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ or [M+Na]+ adducts) with <2 ppm error .

Q. What solvent systems and pH conditions stabilize this compound for in vitro assays?

  • Methodological Answer : Stability studies show optimal fluorescence intensity and structural integrity at pH 5–7 (buffered with PBS or Tris) and 25°C. Polar aprotic solvents (e.g., DMSO) enhance solubility for stock solutions, while aqueous-organic mixtures (e.g., acetonitrile/water) prevent aggregation during HPLC analysis .

Advanced Research Questions

Q. How does the chloro-fluorobenzyl moiety influence binding affinity to biological targets (e.g., kinases or GPCRs)?

  • Methodological Answer :

  • Computational docking : Use software like AutoDock Vina to model interactions between the chloro-fluorobenzyl group and hydrophobic pockets in target proteins .
  • SAR studies : Compare analogues lacking halogen substituents; measure IC50 values via enzyme inhibition assays (e.g., fluorescence polarization) .
  • Crystallography : Co-crystallize the compound with target proteins to resolve halogen-bonding interactions at atomic resolution .

Q. What experimental strategies resolve contradictory data between in vitro and in vivo efficacy studies?

  • Methodological Answer :

  • Pharmacokinetic profiling : Measure plasma stability (e.g., liver microsomes), protein binding (SPR/equilibrium dialysis), and metabolic pathways (LC-MS/MS) to identify bioavailability limitations .
  • Dose-response refinement : Use staggered dosing regimens in animal models to account for species-specific metabolism .
  • Control for off-target effects : Employ CRISPR-engineered cell lines lacking the putative target to validate specificity .

Q. How can fluorescence properties of this compound be leveraged for real-time cellular imaging?

  • Methodological Answer :

  • Probe design : Conjugate the compound to a fluorophore (e.g., Cy5) via a cleavable linker for target-activated fluorescence .
  • Live-cell imaging : Optimize excitation/emission wavelengths (λex ~340 nm, λem ~380 nm) and use confocal microscopy to track subcellular localization .
  • Quantitative analysis : Apply Förster resonance energy transfer (FRET) to monitor dynamic interactions with labeled biomolecules .

Q. What computational methods predict metabolic degradation pathways for this compound?

  • Methodological Answer :

  • In silico metabolism : Use tools like MetaPrint2D or GLORY to identify vulnerable sites (e.g., ester hydrolysis, oxidative dealkylation) .
  • MD simulations : Model cytochrome P450 interactions to predict regioselective hydroxylation or demethylation .
  • Experimental validation : Incubate with human hepatocytes and analyze metabolites via UPLC-QTOF-MS .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC50 values across different assay formats?

  • Methodological Answer :

  • Assay standardization : Normalize data using reference inhibitors (e.g., staurosporine for kinases) and control for buffer ionic strength .
  • Statistical rigor : Apply Grubbs’ test to exclude outliers and use ANOVA for cross-platform comparisons .
  • Mechanistic studies : Perform kinetic assays (e.g., surface plasmon resonance) to distinguish competitive vs. non-competitive inhibition .

Tables for Key Parameters

Parameter Optimal Conditions References
Synthesis yield60–75% (acetonitrile, 50°C)
Fluorescence stabilitypH 5, 25°C, λex/λem=340/380 nm
Plasma protein binding85–92% (human serum albumin)
Calculated LogP3.2–3.8 (Schrödinger Suite)

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